molecular formula C29H26FN5 B11220754 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11220754
M. Wt: 463.5 g/mol
InChI Key: HEBUEPDFPLQFHI-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a combination of fluorophenyl, piperazine, methylphenyl, and pyrrolopyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylpiperazine with a suitable pyrrolopyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).

    Substituting agents: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Biological Research: It is used in studies to elucidate cellular pathways and mechanisms of action in different biological systems.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it may act as an agonist or antagonist at certain receptors, thereby altering signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-[4-(4-bromophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-[4-(4-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chlorinated, brominated, or methylated analogs .

Properties

Molecular Formula

C29H26FN5

Molecular Weight

463.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26FN5/c1-21-6-5-9-25(18-21)35-19-26(22-7-3-2-4-8-22)27-28(31-20-32-29(27)35)34-16-14-33(15-17-34)24-12-10-23(30)11-13-24/h2-13,18-20H,14-17H2,1H3

InChI Key

HEBUEPDFPLQFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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